2-(4-Bromophenoxy)benzaldehyde

Overview

Description

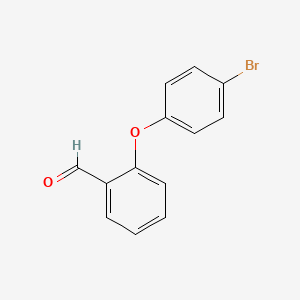

2-(4-Bromophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9BrO2 . It is used as a reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones as potent and highly selective FAAH inhibitors .

Synthesis Analysis

The synthesis of 4-(4-Bromophenoxy)benzaldehyde involves several steps . The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to an aldehyde group and a bromophenoxy group . The average mass of the molecule is 277.113 Da .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This reaction is part of the synthesis process of this compound.Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C13H9BrO2 and it has an average mass of 277.113 Da .Scientific Research Applications

Antioxidant and Biofilm Inhibition

2-(4-Bromophenoxy)benzaldehyde has been studied for its potential in biofilm inhibition and antioxidant properties. A series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides were synthesized and tested for these activities. It was found that the presence of electron-donating groups enhanced the scavenging ability of these compounds. This research suggests a potential application of this compound derivatives in biofilm inhibition, particularly against Gram-negative bacterial strains, and in antioxidant applications (Sheikh et al., 2021).

Synthetic Chemistry

The compound has also been involved in various synthetic chemistry applications. It serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, its derivatives have been used in the synthesis of novel compounds with potential biological activities, as well as in the development of new synthetic pathways for known compounds. This demonstrates its versatility and importance in the field of organic synthesis and drug development (Banerjee et al., 2013).

Catalysis and Reaction Mechanisms

In the field of catalysis, this compound has been studied in the context of its reaction mechanisms. For example, it has been used to understand the stereoselectivity of N-heterocyclic carbene-catalyzed reactions, offering insights into the design of new catalytic processes. Such studies are crucial for advancing the field of catalytic chemistry and for the development of more efficient and selective catalysts (Li et al., 2020).

Safety and Hazards

2-(4-Bromophenoxy)benzaldehyde is classified as a skin sensitizer and causes serious eye damage . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name |

2-(4-bromophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBZIYHJSQZONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)

![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)

![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)

![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)

![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)